![molecular formula C21H18N2O2 B12540912 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- CAS No. 653604-42-3](/img/structure/B12540912.png)
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-
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Overview
Description
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- is a chemical compound with the molecular formula C21H18N2O2 and a molecular weight of 330.386. This compound is known for its unique structure, which includes a naphthalene ring, a cyano group, and a phenyl group substituted with a methylethoxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- typically involves the reaction of 2-naphthalenecarboxylic acid with appropriate amines and nitriles under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency in production. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-: Another similar compound with different alkoxy substituents, affecting its reactivity and applications.
Uniqueness
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- is unique due to its specific combination of functional groups and substituents.
Biological Activity
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- (CAS No. 57399571) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C25H18N2O2
- Molecular Weight : 398.43 g/mol
This structure features a naphthalene backbone with a carboxamide and cyano functional groups, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that 2-Naphthalenecarboxamide derivatives exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes implicated in cancer progression.
Anticancer Activity
A study focused on the synthesis and evaluation of similar compounds highlighted the potential of naphthalene derivatives in targeting breast cancer cells. The findings indicated that certain derivatives exhibited notable antiproliferative activity against MCF-7 and MDA-MB-468 breast cancer cell lines, suggesting that 2-Naphthalenecarboxamide may share similar properties due to structural similarities .
Table 1: Antiproliferative Activity of Naphthalene Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-Naphthalenecarboxamide derivative | MCF-7 | TBD | Topoisomerase I inhibition |
Compound 17 | MCF-7 | TBD | Apoptosis induction |
Compound 18 | MDA-MB-468 | TBD | Cell cycle arrest |
(TBD = To Be Determined)
The mechanism by which 2-Naphthalenecarboxamide exerts its biological effects is likely multifaceted:
- Topoisomerase Inhibition : Similar compounds have been shown to bind to topoisomerase I, disrupting DNA replication in cancer cells .
- Induction of Apoptosis : Some derivatives lead to increased apoptosis in cancer cells, which is critical for reducing tumor growth.
Case Studies
Recent investigations into naphthalene derivatives have provided insights into their therapeutic potential:
- Study on Breast Cancer : A series of compounds were evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that specific modifications to the naphthalene structure significantly enhanced anticancer activity .
- NCI-60 Cell Panel Assays : Compounds similar to 2-Naphthalenecarboxamide were screened against the NCI-60 panel, revealing promising cytotoxic profiles across various cancer types.
Future Directions
Further research is necessary to elucidate the full range of biological activities associated with 2-Naphthalenecarboxamide. Key areas for future investigation include:
- In Vivo Studies : To validate the anticancer efficacy observed in vitro.
- Mechanistic Studies : To explore the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Properties
CAS No. |
653604-42-3 |
---|---|
Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-cyano-N-(3-propan-2-yloxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H18N2O2/c1-14(2)25-20-5-3-4-19(12-20)23-21(24)18-9-8-16-10-15(13-22)6-7-17(16)11-18/h3-12,14H,1-2H3,(H,23,24) |
InChI Key |
CWOLTRZESRADKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
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